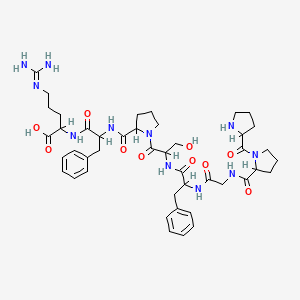

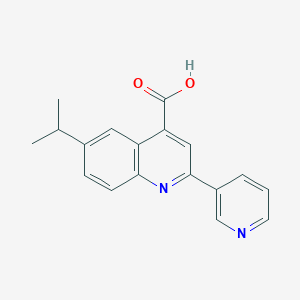

Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg

描述

The peptide sequence "Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg" is not directly mentioned in the provided papers. However, the papers do discuss related peptides and their synthesis, structure, and biological activity, which can provide insights into the analysis of the peptide . For instance, the synthesis of a decapeptide related to corticotropin (ACTH) and α-melanotropin (α-MSH) is described, highlighting the use of protecting groups and the importance of preventing racemization during peptide synthesis . Another study focuses on a synthetic oligopeptide containing the Arg-Gly-Asp (RGD) motif, which is known for its role in cell adhesion, and its effects on human osteoblast-like cell adhesion and activity . Lastly, the synthesis and cell adhesion properties of a polypeptide containing the sequence Arg-Gly-Asp-Ser-Pro are discussed, with an emphasis on its secondary structure and inhibition of cell adhesion .

Synthesis Analysis

The synthesis of peptides is a complex process that often requires the use of protecting groups to prevent unwanted reactions. The paper discussing the synthesis of a decapeptide related to ACTH and α-MSH provides a detailed account of using BOC- and t-butyl ester protecting groups, which can be removed by mild acid catalysis without racemization of the C-terminal amino acid residue . This information is relevant to the synthesis of "Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg" as it suggests methods that could be used to synthesize this peptide while maintaining its structural integrity.

Molecular Structure Analysis

The secondary structure of peptides is crucial for their biological function. The study on the polypeptide containing Arg-Gly-Asp-Ser-Pro indicates that the monomeric peptide had a regular secondary structure, likely a β-turn, which is a common feature in peptides that facilitate cell adhesion . This information can be extrapolated to the peptide "Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg," suggesting that it may also adopt a secondary structure conducive to biological activity.

Chemical Reactions Analysis

The papers provided do not directly discuss chemical reactions specific to the peptide "Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg." However, the synthesis paper implies that the peptide bond formation and the removal of protecting groups are critical chemical reactions in peptide synthesis. These reactions are essential for creating the desired peptide sequence and for later stages of peptide purification and functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides, such as solubility, stability, and reactivity, are influenced by their amino acid composition and sequence. While the papers do not provide specific data on the peptide "Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg," they do mention properties of similar peptides. For example, the oligopeptide with RGD and PHSRN motifs was found to promote cell adhesion and spreading, indicating that it has the appropriate physical and chemical properties to interact with cell surface receptors . These properties are likely to be relevant to the peptide , given the presence of the Arg residue, which is known to play a role in cell adhesion.

科学研究应用

Structural and Functional Studies

Agonist Activity at Kinin B1 Receptor : The peptide sequence has been analyzed for its role in the biological activity of kinin B1 receptor agonists. Studies show that certain analogs of this sequence significantly impact the receptor's response, underlining the importance of specific amino acids and their hydrophobic characteristics in receptor activity (Rovero et al., 2001).

Role in Peptide Hydrolysis : The peptide is involved in the hydrolysis process of brain kininase A and B, enzymes that act on bradykinin and related peptides. The studies have shown that this sequence is crucial in determining the rate of peptide bond hydrolysis by these endopeptidases (Oliveira et al., 1976).

Proline Residue Isomerization : Research on bradykinin and its analogues indicates that isomerizations of proline residues in sequences like Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg significantly affect the peptide's conformations. This insight is crucial for understanding peptide structure-function relationships (Pierson et al., 2013).

Peptide Synthesis and Characterization : Several studies have focused on synthesizing and characterizing peptides containing this sequence. These investigations contribute to our understanding of peptide behavior, including interactions with receptors and influence on biological functions (Asante-Poku et al., 1975).

Molecular and Cellular Biology

Interaction with Cellular Membranes : Studies on peptides containing this sequence have explored how they interact with lipid membranes, providing insights into cellular processes and peptide-membrane interactions (Turchiello et al., 2000).

Substrate Recognition and Enzymatic Activity : Research has been conducted to understand how sequences like Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg are recognized by enzymes such as collagen proline hydroxylase. These studies contribute to our understanding of enzymatic specificity and activity (McGee et al., 1971).

Peptide Synthesis and NMR Studies : The synthesis of peptides and their structural analysis using techniques like NMR have been key to understanding the sequence's role in larger protein structures (Pasaribu, 1980).

未来方向

Peptide- and polypeptide-based materials have been designed and developed for enhanced and multifunctional imaging, due to their excellent biocompatibility and diverse biofunctionality . They have also been endowed with therapeutic functions for disease theranostics . This suggests that peptides like “Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” could have potential applications in biomedical imaging and therapeutics in the future .

属性

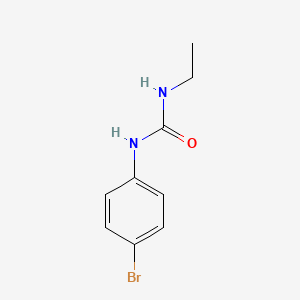

IUPAC Name |

5-(diaminomethylideneamino)-2-[[2-[[1-[3-hydroxy-2-[[3-phenyl-2-[[2-[[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N11O10/c45-44(46)48-20-8-16-30(43(64)65)51-38(59)32(24-28-13-5-2-6-14-28)52-40(61)35-18-10-22-55(35)42(63)33(26-56)53-37(58)31(23-27-11-3-1-4-12-27)50-36(57)25-49-39(60)34-17-9-21-54(34)41(62)29-15-7-19-47-29/h1-6,11-14,29-35,47,56H,7-10,15-26H2,(H,49,60)(H,50,57)(H,51,59)(H,52,61)(H,53,58)(H,64,65)(H4,45,46,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHVXIPXTCBVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)

![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)